N-Boc-1,6-hexanediamine hydrochloride physical properties
N-Boc-1,6-hexanediamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of N-Boc-1,6-Hexanediamine Hydrochloride
Introduction
N-Boc-1,6-hexanediamine hydrochloride is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, materials science, and drug development. It serves as a versatile building block, providing a six-carbon aliphatic spacer (a C6-spacer) with a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group at one end, and a primary amine hydrochloride salt at the other.[1] This unique structure allows for selective chemical modifications at either end of the molecule, making it an invaluable reagent in multi-step syntheses.
Its applications are diverse, ranging from the synthesis of biodegradable MRI contrast agents and protein delivery nanogels to the preparation of novel amphiphilic prodrugs.[1] A thorough understanding of its physical properties is paramount for its effective use, ensuring proper handling, storage, and reaction setup. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical, chemical, and safety properties of N-Boc-1,6-hexanediamine hydrochloride, grounded in authoritative data.
Section 1: Chemical Identity and Structure
The precise identification of a chemical reagent is the foundation of reproducible science. N-Boc-1,6-hexanediamine hydrochloride is defined by its specific molecular structure and associated identifiers.
| Identifier | Value | Source(s) |
| Chemical Name | N-tert-Butoxycarbonyl-1,6-hexanediamine hydrochloride | [2] |
| Common Synonyms | N-Boc-1,6-diamino-hexane hydrochloride, tert-Butyl N-(6-aminohexyl)carbamate hydrochloride | [1] |
| CAS Number | 65915-94-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₄N₂O₂·HCl | [4][5] |
| Molecular Weight | 252.78 g/mol | [1][4][5] |
| Appearance | White to cream-colored crystalline powder | [5] |
| InChI Key | JSBWQIZQJOQPFN-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCN.Cl | [5] |
Molecular Structure and Functional Groups
The utility of this molecule stems directly from its three key components: the acid-labile Boc-protecting group, the flexible hexamethylene chain, and the reactive primary amine hydrochloride. This bifunctional nature is the primary reason for its selection in complex synthetic pathways where regioselectivity is crucial.
Caption: Functional components of the N-Boc-1,6-hexanediamine hydrochloride molecule.
Section 2: Core Physical Properties
The physical properties of a compound dictate its behavior in various experimental conditions, from dissolution to reaction and purification.
| Physical Property | Value / Description | Source(s) |
| Melting Point | 162-164 °C (literature) | [1][3] |
| Boiling Point | Not applicable; decomposes upon strong heating. | |
| Form | Solid, crystalline powder. | [1][5] |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol). Limited solubility in non-polar organic solvents. | |
| Hygroscopicity | Hygroscopic (sensitive to moisture). |
Thermal Properties
Melting Point: The melting point is a critical indicator of purity for a solid compound. N-Boc-1,6-hexanediamine hydrochloride has a well-defined melting range of 162-164 °C .[1][3] A sharp melting range within this window typically signifies high purity. It is noted that the compound may decompose around its melting point.
Boiling Point: As a non-volatile ionic salt, a boiling point is not a relevant physical property under standard atmospheric pressure. The value of 325.3 °C reported by some sources corresponds to the free base (N-Boc-1,6-hexanediamine, CAS 51857-17-1), which is a liquid at room temperature.[5][6] The hydrochloride salt will decompose at high temperatures before it can boil.
Solubility Profile
This protocol allows for a rapid, small-scale determination of a suitable solvent for reactions or purification.
-
Preparation: Aliquot approximately 5-10 mg of N-Boc-1,6-hexanediamine hydrochloride into several small, dry test tubes.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., deionized water, methanol, dichloromethane, ethyl acetate, hexane).
-
Observation: Agitate the tubes at room temperature (e.g., vortex for 30 seconds). Observe if the solid dissolves completely to form a clear solution.
-
Heating (Optional): If the solid does not dissolve at room temperature, gently warm the tube to assess if solubility increases with temperature. Note any changes upon cooling.
-
Documentation: Record the results as "freely soluble," "sparingly soluble," or "insoluble" for each solvent. This information is crucial for selecting appropriate solvent systems for subsequent experiments.
Section 3: Analytical Characterization Workflow
Confirming the identity and purity of the starting material is a non-negotiable step in any synthetic protocol. A typical workflow involves a combination of physical and spectroscopic methods.
Caption: A standard workflow for the analytical validation of N-Boc-1,6-hexanediamine hydrochloride.
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum should show characteristic signals for the nine equivalent protons of the tert-butyl group of the Boc protector (a sharp singlet around 1.4 ppm), as well as methylene protons of the hexyl chain. The protons adjacent to the nitrogen atoms will be shifted downfield.
-
FT-IR: The infrared spectrum will display characteristic absorption bands for the N-H bonds of the amine and carbamate, the C=O stretch of the carbamate group (typically around 1680-1700 cm⁻¹), and C-H stretching of the aliphatic chain.
Section 4: Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.
Hazard Profile
According to safety data sheets, N-Boc-1,6-hexanediamine hydrochloride is considered a hazardous chemical.[2]
| Hazard Class | Description | GHS Category | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 | [2] |
| Eye Damage/Irritation | Causes serious eye irritation. | Category 2 | [2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Category 3 (Single Exposure) | [2] |
Recommended Handling Procedures
Due to its irritant nature, the following precautions must be observed:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of the powder.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1][2]
-
Dispensing: Avoid generating dust when weighing or transferring the material. Use a spatula and weigh onto a tared weigh paper or directly into the reaction vessel inside the fume hood.
-
Spill Response: In case of a spill, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for proper waste disposal.
Storage and Stability
-
Stability: The compound is stable under normal laboratory conditions.[2]
-
Storage Conditions: It is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption. For long-term stability, storage in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]
Conclusion
N-Boc-1,6-hexanediamine hydrochloride is a foundational building block for advanced chemical synthesis. Its well-defined physical properties—a crystalline solid with a melting point of 162-164 °C, predictable solubility in polar solvents, and known stability—make it a reliable reagent for researchers. Adherence to the safety and handling protocols outlined in this guide is critical for ensuring both the integrity of the compound and the safety of laboratory personnel. This comprehensive understanding allows scientists to leverage its bifunctional nature to its full potential in the development of novel molecules and materials.
References
-
Chemsrc. (n.d.). N-BOC-1,6-hexanediamine hydrochloride. Retrieved from [Link][3]
-
PubChem. (n.d.). N-BOC-1,6-diaminohexane. Retrieved from [Link][8]
Sources
- 1. N-Boc-1,6-hexanediamine 97 65915-94-8 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. N-BOC-1,6-hexanediamine hydrochloride | CAS#:65915-94-8 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]
